![molecular formula C22H21N3O5S2 B2572822 N-(3,5-二甲氧基苯基)-N-甲基-2-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]噻吩-3-磺酰胺 CAS No. 1105224-50-7](/img/structure/B2572822.png)

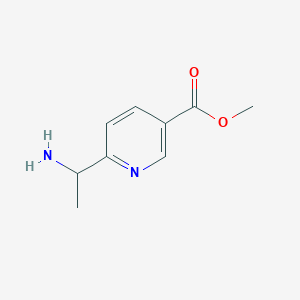

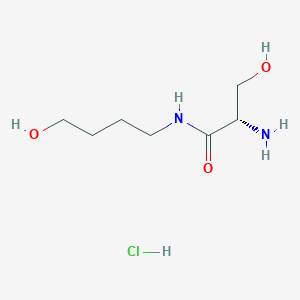

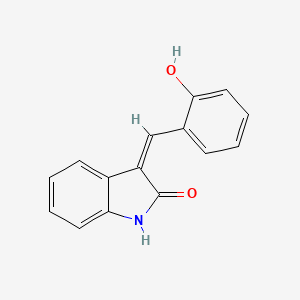

N-(3,5-二甲氧基苯基)-N-甲基-2-[3-(3-甲基苯基)-1,2,4-恶二唑-5-基]噻吩-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with similar structures, such as N-(3,5-dimethoxyphenyl)benzamide and 3,5-Dimethoxyphenethylamine , are known. These compounds often have interesting chemical and biological properties, but without specific information on the compound , it’s difficult to provide a detailed description.

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzoyl chloride or other acid chlorides . For example, N-(3,5-dimethoxyphenyl)benzamide was prepared by stirring benzoyl chloride with 3,5-dimethoxyaniline in dioxane .Molecular Structure Analysis

The molecular structure of similar compounds often involves planar aromatic rings and amide functional groups . For example, in N-(3,5-dimethoxyphenyl)benzamide, the dimethoxyphenyl-amide segment of the molecule is almost planar .Chemical Reactions Analysis

Similar compounds, such as 3,5-Dimethoxyphenethylamine, have been studied using mass spectrometry, and it’s known that they can undergo reactions like bromination .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined experimentally . For example, the density, freezing point, boiling point, and refractive index of (3,5-Dimethoxyphenyl)acetic acid have been determined .科学研究应用

Anticancer Properties

The compound exhibits promising anticancer effects. In a study by Lee et al., it was shown that this compound induces apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest . Additionally, it demonstrated synergistic effects when combined with known anticancer agents and potent anti-growth activity in drug-resistant cancer cells. Oral administration of the compound inhibited tumor growth and improved survival in tumor xenograft models.

Interaction with p68 RNA Helicase

Recent investigations revealed that the compound interacts with p68 RNA helicase (also known as DDX5), a member of the DEAD box family of RNA helicases. p68 plays a vital role in cell proliferation and cancer progression. Surprisingly, the compound did not inhibit RNA unwinding by p68; instead, it completely abrogated the β-catenin-stimulated ATPase activity of p68 . Further studies are ongoing to validate and characterize this intriguing discovery.

Retro-Michael Reaction and Bioactive Derivatives

The compound’s unique structure allows for diverse synthetic pathways. For instance, a methodology involving the retro-Michael reaction has been applied to prepare bioactive derivatives. One such derivative is 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . This compound shows moderate yield and potential bioactivity.

Synthesis of (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline)

Another derivative, (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline) , was synthesized via cyclization between the monocarbonyl curcuminoid and ethyl hydrazinobenzoate. This compound exhibited high yield and purity .

安全和危害

属性

IUPAC Name |

N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c1-14-6-5-7-15(10-14)21-23-22(30-24-21)20-19(8-9-31-20)32(26,27)25(2)16-11-17(28-3)13-18(12-16)29-4/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDDZLJFAIEZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

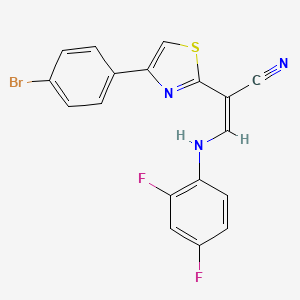

![N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2572748.png)

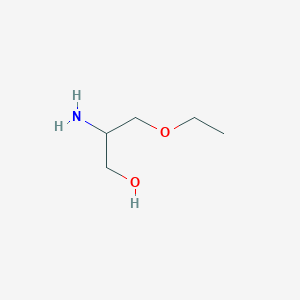

![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide](/img/structure/B2572751.png)

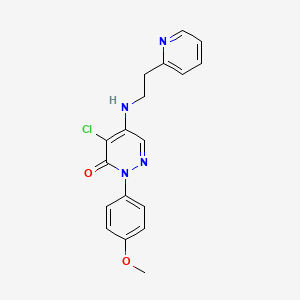

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2572760.png)

![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/no-structure.png)